Cinnamyl formate

Description

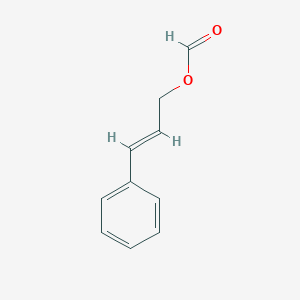

Structure

3D Structure

Properties

IUPAC Name |

3-phenylprop-2-enyl formate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-9-12-8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHJXKYRYCUGPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCOC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861714 | |

| Record name | 2-Propen-1-ol, 3-phenyl-, 1-formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-65-4 | |

| Record name | Cinnamyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-ol, 3-phenyl-, 1-formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Cinnamyl Formate

Established Chemical Synthesis Routes

Conventional chemical synthesis of cinnamyl formate (B1220265) primarily relies on direct esterification and transesterification, often employing catalysts to enhance reaction rates and yields.

Direct Esterification Protocols

Direct esterification is a common method for synthesizing cinnamyl formate. athabascau.ca This process typically involves the reaction of cinnamyl alcohol with formic acid. vulcanchem.comchembk.com While straightforward, the yields of this method can be suboptimal, often ranging from 50–60%, due to the occurrence of side reactions such as dehydration. vulcanchem.com The reaction is an equilibrium process, and strategies to drive it towards the product side are often necessary.

One specific protocol involves the reaction of cinnamyl alcohol with a mixture of formic anhydride (B1165640) and acetic anhydride. chembk.com Another approach utilizes sodium formate and cinnamyl chloride in the presence of pyridine (B92270), which can achieve higher purity levels of over 90%. vulcanchem.com However, this latter method is often considered economically impractical due to the large solvent consumption and the high cost of raw materials. vulcanchem.com

Transesterification Processes

Transesterification offers an alternative route to this compound. This method involves the reaction of an existing ester with cinnamyl alcohol, effectively swapping the alcohol moiety. For instance, the transesterification of ethyl formate with an alcohol like octanol (B41247) has been reported, suggesting a similar pathway could be employed for this compound synthesis. While specific details on the transesterification for this compound are not extensively documented in the provided results, the principle is a well-established method for ester synthesis. researchgate.netnih.gov Challenges in transesterification with α,β-unsaturated alcohols like cinnamyl alcohol can include the potential for side reactions. nih.gov

Catalytic Approaches to this compound Formation

Catalysts play a crucial role in improving the efficiency of this compound synthesis. Both acid and metal-based catalysts are employed to accelerate the reaction and improve yields.

Acid catalysts are frequently used in the direct esterification of cinnamyl alcohol and formic acid. apsu.edu Common catalysts include concentrated sulfuric acid, phosphoric acid, ammonium (B1175870) chloride, and magnesium chloride. vulcanchem.comchembk.com The choice of catalyst can significantly impact the yield and quality of the resulting this compound. chembk.com For example, using ammonium chloride as a catalyst at 110°C for 6 hours has been reported to yield 58% of the product, which then requires significant purification. vulcanchem.com

Table 1: Comparison of Acid-Catalyzed Direct Esterification Methods

| Catalyst | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Concentrated Sulfuric Acid/Phosphoric Acid | Not Specified | 50-60 | 70-80 | vulcanchem.com |

| Ammonium Chloride | 110°C, 6 hours | 58 | Not Specified | vulcanchem.com |

This table is generated based on available data and may not be exhaustive.

Metal-catalyzed systems have been explored for reactions involving cinnamyl derivatives. In the context of the selective hydrogenation of cinnamaldehyde (B126680) to cinnamyl alcohol using a CoRe/TiO2 catalyst, this compound was identified as an intermediate. mdpi.com This formation occurred through the esterification of cinnamyl alcohol with formic acid under weakly alkaline conditions. mdpi.com This observation suggests the potential for developing a metal-catalyzed synthesis of this compound, although this specific application is not the primary focus of the cited research. Other metal-based catalysts, such as those involving rhodium, have been used in the transfer hydrogenation of cinnamic acid, where formic acid serves as a hydrogen source. chemmethod.com While not a direct synthesis of this compound, this demonstrates the reactivity of cinnamic derivatives in the presence of metal catalysts and formic acid.

Biocatalytic and Enzymatic Synthesis Approaches

In recent years, biocatalytic methods have gained attention as a greener alternative for ester synthesis. These methods often utilize enzymes, such as lipases, to catalyze the esterification or transesterification reactions under milder conditions.

Enzymatic synthesis of flavor esters, including those derived from cinnamyl alcohol, has been successfully demonstrated. For instance, an acyltransferase from Mycobacterium smegmatis (MsAcT) has been shown to effectively catalyze the synthesis of various flavor esters, including those from cinnamyl alcohol, with high yields (80-97%) in short reaction times. acs.org

Lipases are particularly popular for these reactions. While the direct enzymatic synthesis of this compound is not extensively detailed in the provided results, the synthesis of other cinnamyl esters, like cinnamyl acetate (B1210297), via lipase-catalyzed transesterification is well-documented. researchgate.netnih.govdntb.gov.ua These studies often highlight the high conversion rates and the reusability of immobilized enzymes, making the process more sustainable. The synthesis of phenethyl formate from formic acid and phenethyl alcohol using the immobilized lipase (B570770) Novozym 435 has also been reported, showcasing the feasibility of using lipases for formate ester production. mdpi.com This suggests a strong potential for developing an efficient enzymatic process for this compound synthesis.

Lipase-Mediated Esterification (e.g., Novozym 435)

Lipases are versatile enzymes widely employed in the synthesis of esters like this compound. Among these, Novozym 435, an immobilized Candida antarctica lipase B, has demonstrated notable efficacy in catalyzing the esterification of formic acid and the transesterification of other formate esters to produce this compound. researchgate.netnih.gov The superiority of Novozym 435 is attributed to its high activity and stability in non-aqueous media, which is crucial for ester synthesis. researchgate.netnih.gov For instance, in the synthesis of related esters like cinnamyl acetate, Novozym 435 has shown significantly higher conversion yields compared to other immobilized lipases such as Lipozyme RM IM and Lipozyme TL IM. researchgate.netnih.gov

The enzymatic reaction for producing formate esters like phenethyl formate and octyl formate has been successfully demonstrated using Novozym 435. nih.govmdpi.com This lipase's lack of strict regiospecificity and stereoselectivity allows it to react with a broad range of substrates, making it a highly effective catalyst for producing various esters. nih.gov

Optimization of Biocatalytic Reaction Conditions

To maximize the yield and efficiency of this compound synthesis, optimization of various reaction parameters is crucial. Key factors influencing the enzymatic esterification include enzyme concentration, substrate molar ratio, temperature, and the choice of solvent. mdpi.comnih.gov

For the synthesis of similar esters, studies have shown that increasing the enzyme concentration generally leads to a higher initial reaction rate and conversion. nih.govmdpi.com However, an excessive amount of immobilized enzyme can introduce mass transfer limitations. nih.gov The molar ratio of the alcohol to the acyl donor is another critical parameter. For example, in the synthesis of cinnamyl butyrate, a 1:2 molar ratio of butyric acid to cinnamyl alcohol was found to be optimal. nih.gov Temperature also plays a significant role, with studies on related esters showing optimal temperatures around 40-50°C for Novozym 435-catalyzed reactions. mdpi.comnih.gov The selection of an appropriate organic solvent is also important for dissolving reactants and products and maintaining enzyme activity. nih.gov

Table 1: Optimized Conditions for Lipase-Catalyzed Synthesis of Various Esters

| Ester | Optimal Enzyme | Acyl Donor | Alcohol | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Conversion Yield (%) | Reference |

| Cinnamyl Acetate | Novozym 435 | Vinyl Acetate | Cinnamyl Alcohol | 1:2 | 40 | 96 | capes.gov.br |

| Cinnamyl Butyrate | Immobilized Lipase | Butyric Acid | Cinnamyl Alcohol | 1:2 | 50 | 90 | nih.gov |

| Phenethyl Formate | Novozym 435 | Formic Acid | Phenethyl Alcohol | 1:5 | 40 | 95.92 | nih.gov |

| Octyl Formate | Novozym 435 | Formic Acid | Octanol | 1:7 | 40 | 96.51 | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Multi-Enzyme Cascade Systems for Aromatic Ester Production

Multi-enzyme cascade reactions offer a sophisticated approach for producing aromatic esters, integrating several enzymatic steps to convert a starting material into a final product in a single pot. tuhh.dedistantreader.orgmdpi.com This methodology has been successfully applied to the synthesis of cinnamyl cinnamate (B1238496), a related aromatic ester. tuhh.dedistantreader.orgmdpi.com

In a typical cascade for cinnamyl cinnamate, cinnamaldehyde is first reduced to cinnamyl alcohol by an alcohol dehydrogenase (ADH). tuhh.dedistantreader.org This step often requires a cofactor like NADH, which is regenerated in situ by a second enzyme, such as formate dehydrogenase (FDH). tuhh.dedistantreader.org The cinnamyl alcohol produced is then esterified with cinnamic acid, catalyzed by a lipase like Novozym 435, to yield the final ester product. tuhh.dedistantreader.org These cascade reactions are often performed in two-phase systems (aqueous-organic) to facilitate the separation of intermediates and products. tuhh.demdpi.com

Advanced Reaction Mechanisms

Understanding the metabolic fate of this compound in biological systems is crucial. This involves elucidating the pathways of its breakdown and the subsequent transformations of its constituent parts.

Formation as an Intermediate in Complex Chemical Reactions

This compound emerges as a transient but significant intermediate in certain complex chemical reactions, most notably in the selective hydrogenation of cinnamaldehyde, particularly when formic acid is employed as a hydrogen source.

Role in Selective Hydrogenation Processes of Cinnamaldehyde

In the selective hydrogenation of cinnamaldehyde (CAL) to the valuable fragrance and pharmaceutical intermediate, cinnamyl alcohol (COL), the choice of hydrogen donor can significantly influence the reaction pathway and product distribution. When formic acid (FA) is used as a hydrogen donor in the presence of a suitable catalyst, such as a CoRe/TiO₂ bimetallic catalyst, this compound is observed as a key intermediate species. Current time information in Bangalore, IN.mdpi.com

The reaction proceeds through the initial hydrogenation of cinnamaldehyde to cinnamyl alcohol. Subsequently, under mildly alkaline conditions often facilitated by the addition of a base like triethylamine (B128534) (NEt₃), the newly formed cinnamyl alcohol can undergo esterification with the formic acid present in the reaction mixture to yield this compound. Current time information in Bangalore, IN.mdpi.com Time-course experiments have demonstrated that the concentration of this compound increases in the initial stages of the reaction and then gradually decreases as it is converted to the final product, cinnamyl alcohol, upon the decomposition of the remaining formic acid. Current time information in Bangalore, IN.mdpi.com

Metal-Formate Species Formation and Decomposition

The role of formic acid as a hydrogen donor in transfer hydrogenation reactions is intrinsically linked to the formation and decomposition of metal-formate species on the catalyst surface. mdpi.comrsc.org In the presence of a base, such as triethylamine, and a metal catalyst, formic acid is deprotonated to form a formate ion. rsc.org This formate ion then coordinates with the metal center of the catalyst, forming a metal-formate intermediate. mdpi.comrsc.org

The decomposition of this metal-formate species is a critical step in the catalytic cycle, leading to the generation of the active hydrogen species required for the reduction of the substrate. This decomposition typically proceeds via a β-hydride elimination pathway, producing a metal-hydride species and releasing carbon dioxide. mdpi.com The generated metal-hydride is the key reducing agent that then participates in the hydrogenation of the target molecule, such as cinnamaldehyde. mdpi.com

Derivatization and Analogue Synthesis Strategies

The structural backbone of this compound lends itself to a variety of derivatization and analogue synthesis strategies, allowing for the creation of a diverse range of compounds with varied properties and applications. These strategies often leverage well-established organic reactions.

General Principles for Cinnamic Acid Derivative Synthesis (e.g., Perkin Reaction, Knoevenagel–Doebner Condensation)

The synthesis of cinnamic acid and its derivatives, which are precursors to many cinnamyl compounds, can be achieved through classic condensation reactions such as the Perkin reaction and the Knoevenagel-Doebner condensation.

The Perkin reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the acid which acts as a base catalyst. byjus.comwikipedia.orgslideshare.net This reaction yields an α,β-unsaturated aromatic acid. byjus.com The mechanism involves the formation of a carbanion from the anhydride, which then attacks the carbonyl carbon of the aldehyde. byjus.com Following a series of steps including an intramolecular acetyl shift and elimination, the unsaturated anhydride is formed, which upon hydrolysis, gives the final α,β-unsaturated acid. byjus.comslideshare.net For the reaction to proceed, the acid anhydride must possess at least two alpha-hydrogens. wikipedia.org

The Knoevenagel–Doebner condensation is another powerful method for synthesizing α,β-unsaturated carboxylic acids. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base like an amine (e.g., piperidine) or its salt. scirp.orgbepls.comtandfonline.com The Doebner modification specifically refers to the use of pyridine as a solvent, which also promotes the decarboxylation of the intermediate di-acid. tandfonline.comorganic-chemistry.org The mechanism proceeds through the formation of an enol intermediate which reacts with the aldehyde. organic-chemistry.org When malonic acid is used, the initial condensation product readily undergoes decarboxylation to yield the cinnamic acid derivative. scirp.org

| Reaction | Reactants | Catalyst/Conditions | Product |

| Perkin Reaction | Aromatic aldehyde, Acid anhydride | Alkali salt of the acid, High temperature | α,β-Unsaturated aromatic acid |

| Knoevenagel-Doebner Condensation | Aldehyde/Ketone, Active methylene compound (e.g., malonic acid) | Weak base (e.g., piperidine, pyridine) | α,β-Unsaturated carboxylic acid |

Synthetic Pathways to this compound Analogues (e.g., Cinnamyl Acetate)

A prominent analogue of this compound is cinnamyl acetate. The synthesis of cinnamyl acetate can be achieved through several pathways, most commonly via the esterification of cinnamyl alcohol.

One straightforward method is the direct esterification of cinnamyl alcohol with acetic acid, typically catalyzed by a strong acid such as sulfuric acid. bloomtechz.comscentree.co The reaction involves the protonation of the acetic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of the cinnamyl alcohol.

Another approach is transesterification . For instance, cinnamyl acetate can be synthesized by the reaction of cinnamyl alcohol with ethyl acetate in a solvent-free system, catalyzed by an immobilized lipase such as Novozym 435. wikipedia.orgnih.gov In this case, ethyl acetate serves as both the acyl donor and the solvent. nih.gov A similar lipase-catalyzed reaction can be performed using vinyl acetate as the acyl donor. wikipedia.org

A non-enzymatic route involves the reaction of a cinnamyl halide , such as cinnamyl bromide, with an acetate salt, like sodium acetate. This reaction can be facilitated by phase transfer catalysis, using a quaternary ammonium bromide as the catalyst to bring the immiscible reactants together. wikipedia.org

| Synthesis Method | Reactants | Catalyst/Conditions | Product |

| Direct Esterification | Cinnamyl alcohol, Acetic acid | Strong acid (e.g., H₂SO₄) | Cinnamyl acetate |

| Lipase-catalyzed Transesterification | Cinnamyl alcohol, Ethyl acetate or Vinyl acetate | Immobilized lipase (e.g., Novozym 435) | Cinnamyl acetate |

| From Cinnamyl Halide | Cinnamyl bromide, Sodium acetate | Phase transfer catalyst | Cinnamyl acetate |

Enantioselective Synthesis Approaches for Related Cinnamyl Compounds

The development of enantioselective synthetic methods for cinnamyl compounds is of great interest due to the importance of chiral molecules in pharmaceuticals and fine chemicals.

One notable approach is the iridium-catalyzed asymmetric allylic etherification of cinnamyl alcohols. In a cascade reaction, cinnamyl alcohols can be reacted with allyl acetates in the presence of an iridium catalyst and a chiral phosphoramidite-based ligand. This is followed by a visible-light-induced [2+2] cycloaddition to produce enantioenriched cyclobutane (B1203170) derivatives with high diastereoselectivity and excellent enantioselectivity. chemistryviews.org

Another strategy is the enantioselective bromohydroxylation of cinnamyl alcohols. Using a chiral catalyst such as (DHQD)₂PHAL, cinnamyl alcohols can be converted to optically active bromohydrins with high enantiomeric excess (up to 95% ee). rsc.orgnih.gov This reaction utilizes a bromine source like PhCONHBr and water as the nucleophile. rsc.org

Furthermore, copper-catalyzed enantioselective aziridination of aryl cinnamyl ethers, followed by an intramolecular Friedel-Crafts type cyclization, provides a direct route to trans-3-amino-4-aryl-chromans with high diastereo- and enantioselectivity. acs.org These methods highlight the progress in achieving stereocontrol in reactions involving the cinnamyl moiety.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

The ¹H NMR spectrum of cinnamyl formate (B1220265) provides detailed information about the different types of protons and their immediate chemical environments within the molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for the aromatic, vinylic, methylene (B1212753), and formate protons. rsc.orgrsc.org

The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region of the spectrum. The vinylic protons, part of the trans-double bond, give rise to distinct signals, often as doublets or multiplets due to coupling with each other and the adjacent methylene protons. The methylene protons (CH₂) adjacent to the formate group are also observed, and their signal is influenced by the neighboring vinylic proton. Finally, a unique singlet for the formate proton (H-C=O) is present in the most downfield region, a characteristic feature of formate esters. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for Cinnamyl Formate

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.20-7.45 | Multiplet | - |

| Vinylic-H (C=CH) | 6.68 | Doublet | 15.9 |

| Vinylic-H (CH=C) | 6.25 | Doublet of Triplets | 15.9, 6.5 |

| Methylene-H (O-CH₂) | 4.80 | Doublet | 6.5 |

| Formate-H (O-CHO) | 8.10 | Singlet | - |

> Data is predicted and may vary based on experimental conditions.

The ¹³C NMR spectrum of this compound provides information on the different carbon environments in the molecule. rsc.org The spectrum shows distinct signals for the carbonyl carbon of the formate group, the carbons of the phenyl ring, the vinylic carbons, and the methylene carbon. nih.gov

The carbonyl carbon signal is typically found in the most downfield region of the spectrum. The aromatic carbons show a cluster of signals in the aromatic region, with the carbon attached to the vinyl group appearing at a slightly different shift compared to the others. The two vinylic carbons give rise to separate signals, and the methylene carbon adjacent to the oxygen atom also has a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 161.0 |

| Aromatic (C-1') | 136.0 |

| Aromatic (C-2', C-6') | 128.8 |

| Aromatic (C-4') | 128.5 |

| Aromatic (C-3', C-5') | 126.7 |

| Vinylic (C-3) | 134.5 |

| Vinylic (C-2) | 122.0 |

| Methylene (C-1) | 64.5 |

> Data is predicted and may vary based on experimental conditions.

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide valuable information about the functional groups present in a molecule by measuring its vibrational modes.

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| ~3028 | Aromatic C-H Stretch | Weak |

| ~2965, ~2875 | Alkene C=C Stretch | Medium |

| ~1733 | Carbonyl C=O Stretch | Very Strong |

| ~1160 | C-O Stretch | Strong |

| ~963 | Aromatic C-H Bend & HC=CH Bend | Medium |

> Data is based on typical values for cinnamyl esters and may vary slightly for this compound. sciepub.comsciepub.com

Raman spectroscopy offers a complementary vibrational "fingerprint" of a molecule. spectroscopyonline.comnih.gov It is particularly sensitive to non-polar bonds and can provide detailed structural information. nih.gov For this compound, Raman spectroscopy can be used to identify the characteristic vibrations of the carbon-carbon double bonds in the vinyl group and the aromatic ring, as well as the ester functionality. researchgate.net The unique pattern of Raman shifts serves as a molecular fingerprint, allowing for the identification and characterization of the compound. mdpi.com

Mass Spectrometry (MS) Techniques for Molecular Identification

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum shows a molecular ion peak corresponding to its molecular weight of 162.18 g/mol . nih.gov

Under electron ionization (EI), the molecule fragments in a characteristic manner. The fragmentation pattern can help to confirm the structure of the compound. Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. In the case of this compound, key fragment ions observed include those at m/z 117, 116, and 115, which can be attributed to the cinnamyl cation and subsequent rearrangements. nih.govnih.gov The base peak, the most intense peak in the spectrum, is often the cinnamyl fragment.

Table 4: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Relative Intensity | Possible Fragment |

|---|---|---|

| 162 | 52.52 | [M]⁺ (Molecular Ion) |

| 117 | 65.93 | [C₉H₉]⁺ |

| 116 | 55.56 | [C₉H₈]⁺ |

| 115 | 99.99 | [C₉H₇]⁺ (Base Peak) |

| 92 | 50.23 | [C₇H₈]⁺ |

> Data obtained from NIST Mass Spectrometry Data Center. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. researchgate.net

For this compound, with the molecular formula C₁₀H₁₀O₂, the exact mass can be calculated and compared to the experimentally determined value. This comparison provides a high degree of confidence in the compound's identity.

Key HRMS Data for this compound:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | cas.orgontosight.aiindiamart.com |

| Monoisotopic Mass | 162.068079557 Da | nih.govalfa-chemistry.com |

| Average Mass | 162.188 g/mol | chemspider.com |

This table presents key high-resolution mass spectrometry data for this compound, including its molecular formula and precise mass values.

The measured monoisotopic mass from HRMS analysis would be expected to align closely with the calculated value, confirming the elemental makeup of the molecule. rsc.orgmdpi.com This technique is foundational for the unambiguous identification of this compound in complex mixtures, such as those found in food and fragrance applications. researchgate.netnih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. This fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification. nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are often coupled with MS/MS for this purpose. longdom.orgmetasci.calcms.cz

In the case of this compound, electron ionization (EI) is a common method used in GC-MS. The resulting mass spectrum shows a pattern of peaks corresponding to different fragments of the molecule. nist.gov

GC-MS Fragmentation Data for this compound:

| m/z | Relative Intensity | Possible Fragment |

| 162 | 52.52 | [M]⁺ (Molecular Ion) |

| 117 | 65.93 | [C₉H₉]⁺ |

| 115 | 99.99 | [C₉H₇]⁺ |

| 116 | 55.56 | [C₉H₈]⁺ |

| 92 | 50.23 | [C₇H₈]⁺ |

This table displays the top five peaks observed in the GC-MS spectrum of this compound, showing the mass-to-charge ratio (m/z) and relative intensity of the key fragments. nih.gov

The fragmentation pattern, particularly the base peak at m/z 115, is a key identifier for this compound. nih.gov The loss of the formate group and subsequent rearrangements of the cinnamyl cation lead to this characteristic pattern. d-nb.info This detailed fragmentation analysis is invaluable for distinguishing this compound from its isomers and other related compounds. researchgate.netuni-hannover.de

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) state of the elements within a material. malvernpanalytical.comeag.comwikipedia.org XPS works by irradiating a material with X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the surface. wikipedia.orgmeasurlabs.com

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. xos.com By bombarding a crystalline sample with X-rays and analyzing the resulting diffraction pattern, one can deduce the arrangement of atoms within the crystal lattice. researchgate.net

This compound is a liquid at room temperature, and therefore, standard XRD analysis is not applicable. indiamart.comnih.gov To obtain a crystalline structure, the compound would need to be solidified at low temperatures. If a suitable single crystal could be grown, single-crystal XRD could provide precise information on bond lengths, bond angles, and the three-dimensional packing of the molecules in the crystal lattice. rigaku.com

In the absence of single crystals, powder XRD could be performed on a solidified, polycrystalline sample. rsc.org While providing less detailed information than single-crystal XRD, it would still yield a characteristic diffraction pattern that could be used for identification and to study phase transitions at different temperatures. researchgate.nettandfonline.com To date, no published XRD data or determined crystal structure for this compound is available in common databases.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. aps.orgstorion.ru It is a common approach for optimizing molecular geometries and calculating electronic properties. For derivatives of cinnamic acid, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine stable molecular structures and electronic characteristics. scielo.org.mxresearchgate.net The geometry optimization process seeks to find the coordinates on a potential energy surface where forces on the atoms are minimized, resulting in a stable conformation. storion.ruscm.com

The flexibility of the side chain in cinnamyl formate (B1220265) allows for different spatial arrangements, or conformations. Conformational analysis using DFT helps identify the most stable conformers by calculating their relative energies. For related molecules like cinnamic acid and cinnamaldehyde (B126680), studies have investigated the rotational barrier around the C-C single bond connecting the phenyl ring and the side chain. scielo.org.mxresearchgate.net These analyses typically identify s-cis and s-trans isomers as the most stable conformers. scielo.org.mxresearchgate.net For instance, in the gas phase, the s-cis isomer of cinnamic acid is found to be more stable, whereas for cinnamaldehyde, the s-trans conformer is preferred. scielo.org.mxresearchgate.net The transition states between these conformers are often found at dihedral angles of approximately 90 degrees. scielo.org.mxresearchgate.net Similar analysis for cinnamyl formate would be crucial to understand its predominant three-dimensional structure, which influences its physical properties and biological interactions.

Illustrative Conformational Energy Data for Cinnamic Acid (Gas Phase)

| Conformer | Absolute Energy (kJ/mol) | Relative Energy (kJ/mol) | Rotational Barrier (kJ/mol) |

|---|---|---|---|

| s-cis | -1443831.3 | 0.0 | 29.7 |

| s-trans | -1443825.2 | 6.1 | - |

This table presents representative data for cinnamic acid based on findings from similar computational studies to illustrate the type of information generated. scielo.org.mx

DFT calculations are instrumental in predicting spectroscopic data, which aids in structure elucidation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, is widely used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of organic molecules. scielo.org.mxnih.gov Calculations for cinnamic acid and cinnamaldehyde have shown good correlation with experimental data recorded in solvents like DMSO and chloroform (B151607). scielo.org.mx Such predictions for this compound would help assign experimental spectra and confirm its structure. For example, in cinnamaldehyde, the aldehydic proton's chemical shift is calculated at around 9.8-10.2 ppm, depending on the phase, which is a distinctive feature. scielo.org.mx

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.govacademie-sciences.fr It calculates the energies of electronic excited states and the probabilities of transitions between them. preprints.org Studies on various cinnamate (B1238496) derivatives show that TD-DFT calculations, often performed with functionals like B3LYP, can accurately reproduce experimental spectra. science.gov These calculations typically predict a maximum absorption (λmax) for cinnamates around 310 nm, attributed to electron delocalization across the aromatic ring and ester group. science.gov For this compound, TD-DFT would predict its UV absorption characteristics, which are relevant for applications such as UV filters.

Illustrative Predicted Spectroscopic Data for Cinnamate Derivatives

| Compound Type | Method | Predicted Property | Value |

|---|---|---|---|

| Cinnamic Acid | GIAO-DFT | ¹³C Chemical Shift (Carbonyl) | ~170-180 ppm |

| Cinnamaldehyde | GIAO-DFT | ¹H Chemical Shift (Aldehyde) | ~9.8-10.2 ppm |

| Cinnamate Esters | TD-DFT | UV-Vis λmax | ~310 nm |

This table contains generalized data from studies on cinnamic acid and its derivatives to exemplify the output of these computational methods. scielo.org.mxscience.gov

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide a detailed view of molecular motions over time, offering insights into the conformational landscapes of flexible molecules like this compound. tandfonline.com By simulating the movements of every atom in the system, MD can reveal the range of shapes a molecule can adopt, the stability of these conformations, and the transitions between them. tandfonline.comsemanticscholar.org Studies on cinnamic acid derivatives have used MD simulations to assess the stability of protein-ligand complexes, showing how the ligand fluctuates within a binding site. mdpi.comnih.gov For this compound, an MD simulation would map its accessible conformations in different environments (e.g., in a vacuum or a solvent), which is essential for understanding how it interacts with biological receptors or other molecules in a mixture.

Quantum Chemical Calculations for Reaction Pathway Energetics

Quantum chemical calculations are essential for studying the mechanisms and energy requirements of chemical reactions. acs.orgresearchgate.net These methods can map out the entire reaction pathway, identifying intermediates and transition states. acs.org For instance, the acid-catalyzed esterification of cinnamic acid has been studied theoretically to determine the standard enthalpy differences for key steps like O-protonation and nucleophilic attack. semanticscholar.orgmdpi.com Such calculations provide activation energies, which determine the rate of a reaction. acs.org For this compound, these methods could be used to model its synthesis, hydrolysis, or enzymatic degradation pathways, providing fundamental insights into its chemical reactivity and stability. rsc.org

In Silico Modeling for Biological Activity Prediction

In silico modeling uses computational methods to predict the biological activities of molecules. nih.govmdpi.com This approach is widely used in drug discovery to screen large libraries of compounds for potential therapeutic effects. researchgate.net For derivatives of cinnamic acid, which are known to have various biological activities (including antimicrobial and anticancer), in silico methods help to prioritize which compounds to synthesize and test experimentally. nih.govmdpi.comnih.gov

Molecular docking is a key in silico technique that predicts how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein receptor. analis.com.my The process involves placing the ligand in various orientations within the receptor's binding site and calculating a "docking score," which estimates the binding affinity. nih.govajol.info Numerous studies have performed docking simulations on cinnamic acid derivatives against various protein targets, including enzymes like matrix metalloproteinase-9 (MMP-9) and receptors like the estrogen receptor. nih.gov For example, docking studies on cinnamaldehyde and cinnamyl alcohol against the HDAC8 enzyme showed binding energies of -5.8 and -7.18 kcal/mol, respectively. nih.gov Similarly, cinnamyl acetate (B1210297) showed significant binding interactions with H. pylori proteins. semanticscholar.org These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. ajol.inforesearchgate.net Docking this compound against various receptors could predict its potential biological targets and guide experimental validation. eurekaselect.compeerj.com

Illustrative Docking Results for Cinnamic Derivatives Against Various Receptors

| Ligand | Receptor Target | Docking Score (kcal/mol) |

|---|---|---|

| Cinnamaldehyde | HDAC8 | -5.8 |

| Cinnamyl Alcohol | HDAC8 | -7.18 |

| Cinnamic Acid | ACE2 Receptor | -5.20 |

| Cinnamaldehyde | K. pneumoniae luxS | -5.6 |

This table shows examples of docking scores for cinnamyl derivatives from various studies to illustrate the data generated. nih.govajol.infopeerj.com

Structure-Activity Relationship (SAR) Derivations

Computational and experimental studies on this compound and structurally related cinnamic acid derivatives have provided insights into their structure-activity relationships (SAR), particularly concerning their biological and chemical properties. The core structure, consisting of a phenyl group attached to a propenyl formate moiety, allows for systematic modifications to probe its influence on activity.

Research on the antifungal properties of cinnamic acid esters has shown that both the substitution pattern on the phenyl ring and the nature of the alcohol group significantly affect efficacy. plos.org A study on various cinnamic acid esters against plant pathogenic fungi revealed that specific substitutions lead to enhanced inhibitory activity. plos.org For instance, derivatives with hydroxyl and methoxy (B1213986) groups on the phenyl ring showed potent antifungal effects. plos.org The alkyl group in the ester moiety also plays a crucial role; for example, t-butyl and t-amyl cinnamates demonstrated considerable fungicidal potential. plos.org These findings suggest a complex interplay between the electronic effects of the phenyl substituents and the steric/lipophilic properties of the ester group. plos.org

In the context of insecticidal activity, SAR studies on cinnamyl alcohol derivatives used in pyrethroids have demonstrated that the absolute configuration of the alcohol moiety is critical. tandfonline.com The presence of a m-phenoxy group on the benzene (B151609) ring was found to dramatically invert the structure-activity relationship with respect to the alcohol's absolute configuration. tandfonline.com This highlights the importance of stereochemistry in the interaction between the molecule and its biological target.

Furthermore, theoretical modeling has been employed to predict the suitability of cinnamic acid derivatives as plasticizers for materials like polyvinyl chloride (PVC). nih.gov Computational evaluations of the compatibility between the PVC matrix and various cinnamate esters help in understanding how molecular structure affects physical properties such as ductility and flexibility. nih.gov

In silico analyses, including Density Functional Theory (DFT) calculations, have been performed on related compounds like cinnamaldehyde, cinnamic acid, and cinnamyl alcohol to evaluate their reactivity and potential as enzyme inhibitors. nih.gov These studies correlate molecular descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), with biological activity, such as the inhibition of histone deacetylase 8 (HDAC8). nih.gov Such computational approaches are foundational to deriving SAR for this class of compounds.

The following table summarizes key SAR findings for cinnamyl derivatives from various studies.

| Compound Class | Structural Modification | Effect on Activity/Property | Reference |

| Cinnamic Acid Esters | Substitution on phenyl ring (e.g., -OH, -OCH₃) | Significantly influences antifungal activity. | plos.org |

| Cinnamic Acid Esters | Variation of alkyl group in alcohol moiety (e.g., ethyl, t-butyl) | Affects antifungal potency; t-butyl and t-amyl groups showed high potential. | plos.org |

| Cinnamyl Alcohol Derivatives | Absolute configuration of alcohol moiety | Crucial for insecticidal activity in pyrethroids. | tandfonline.com |

| Cinnamyl Alcohol Derivatives | Presence of m-phenoxy group on benzene ring | Inverts the SAR with respect to alcohol configuration. | tandfonline.com |

| Cinnamic Acid Derivatives | Molecular weight and structure | Influences thermal stability and compatibility as PVC plasticizers. | nih.gov |

| Cinnamyl Alcohol, Cinnamaldehyde, Cinnamic Acid | Electronic properties (HOMO/LUMO energies) | Correlates with HDAC8 enzyme inhibitory activity. | nih.gov |

Mechanistic Studies through Computational Approaches (e.g., Migratory Insertion)

Computational chemistry provides powerful tools to elucidate reaction mechanisms that are difficult to observe experimentally. For reactions involving this compound and its analogs, theoretical modeling has been instrumental in understanding complex catalytic cycles, including key steps like migratory insertion.

A notable example is the palladium-catalyzed reaction of this compound. Under pressure from carbon monoxide (CO), this compound undergoes a molecular rearrangement to produce 4-phenylbut-3-enoic acid in high yields. cmu.edu While detailed computational studies on this specific transformation are limited, the mechanism is believed to proceed through organometallic intermediates where migratory insertion is a critical step. In related palladium-catalyzed processes, such as the double carbonylation of aryl halides, the mechanism involves the insertion of CO into an aryl-palladium bond to form an aroyl-palladium complex. cmu.edu

Computational studies on other cinnamate systems reinforce the importance of this mechanism. For instance, DFT calculations on the Pt-catalyzed Heck coupling reaction of aryl iodides and ethyl acrylate (B77674) to form cinnamate esters revealed that a migratory insertion mechanism assisted by a base was operative. beilstein-journals.org Similarly, DFT investigations into the palladium-catalyzed C-H olefination of phenylacetic acid derivatives with α,β-unsaturated carboxylic acids suggest that the reaction proceeds via a β-migratory insertion followed by a decarboxylation pathway. sci-hub.se

The migratory insertion process, in the context of these reactions, can be generally described as the intramolecular transfer of a hydride, alkyl, or aryl group from a metal center to a coordinated, unsaturated ligand such as an alkene or carbon monoxide. In the enantioconvergent hydrogenation of enamides catalyzed by iridium complexes, for example, DFT calculations have shown that the key stereochemistry-determining step is the migratory insertion of the iridium-hydride into the C=C bond of the enamide. acs.org The calculations can reveal subtle energy differences between competing pathways, explaining the high enantioselectivity observed. acs.org For some cobalt-catalyzed reductive couplings, DFT calculations have also pointed to a Co(III)-H migratory insertion mechanism as the most likely pathway. researchgate.net

These computational studies collectively indicate that for many transition-metal-catalyzed transformations involving cinnamyl-type structures, migratory insertion is a recurring and often rate-determining or selectivity-controlling step.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques in Complex Matrices

Chromatographic techniques are fundamental to the analysis of cinnamyl formate (B1220265), providing the necessary separation from other volatile and non-volatile compounds present in the sample.

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like cinnamyl formate. etamu.edu When coupled with advanced detectors such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), it provides exceptional selectivity and sensitivity. GC separates compounds based on their boiling points and interaction with the stationary phase of the column. etamu.edu

GC-MS/MS, a tandem mass spectrometry technique, enhances selectivity by performing two stages of mass analysis. mdpi.com This is particularly useful for distinguishing this compound from isobaric interferences, which are compounds with the same nominal mass. A study on the analysis of cinnamaldehyde (B126680) and its metabolite cinnamyl alcohol in rat tissues demonstrated the successful use of GC-MS with selected ion monitoring for quantification, achieving good linearity and recovery. nih.gov Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a high-resolution mass spectrometer can provide even greater resolving power for complex volatile profiles. nih.gov The use of soft ionization techniques in conjunction with HRMS can help in preserving the molecular ion, which aids in confident identification. nih.gov

Table 1: GC Parameters for Analysis of Related Cinnamic Compounds

| Parameter | Value/Condition | Reference |

| Column | DB-5ms (30 m × 0.25 mm, 0.25 µm) | nih.gov |

| Carrier Gas | Helium or Nitrogen | etamu.edu |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) | etamu.eduscience.gov |

| Injection Mode | Split/Splitless | |

| MS Ionization | Electron Ionization (EI) | nih.gov |

| MS Analyzer | Quadrupole, Time-of-Flight (TOF) | nih.govmetasci.ca |

This table presents typical parameters used for the analysis of cinnamyl derivatives and related volatile compounds. Specific conditions for this compound may need to be optimized.

While GC is well-suited for volatile compounds, liquid chromatography (LC), particularly ultra-high performance liquid chromatography (UPLC), coupled with high-resolution mass spectrometry offers a powerful alternative, especially for less volatile derivatives or when analyzing complex liquid samples. UPLC provides faster analysis times and higher resolution compared to conventional HPLC. researchgate.net

Pairing UPLC with tandem mass spectrometry (UPLC-MS/MS) or quadrupole time-of-flight (Q-TOF) mass spectrometry allows for highly sensitive and selective detection. oup.comnih.gov For instance, a UPLC-MS/MS method was developed for the quantification of cinnamic acid in human plasma, demonstrating excellent linearity and precision. researchgate.net Q-TOF instruments provide accurate mass measurements, which further aids in the confident identification of target compounds in complex matrices. d-nb.info The mobile phase in LC often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) formate to improve ionization and peak shape. mdpi.comresearchgate.netresearchgate.net

Table 2: LC-MS Parameters for Analysis of Cinnamic Acid and Related Compounds

| Parameter | Value/Condition | Reference(s) |

| Column | Reversed-phase (e.g., C18) | researchgate.netresearchgate.net |

| Mobile Phase | Water/Acetonitrile or Water/Methanol with formic acid or ammonium formate | mdpi.comoup.comresearchgate.netresearchgate.net |

| Flow Rate | 0.2 - 0.4 mL/min | oup.comd-nb.info |

| Detector | Tandem Mass Spectrometer (MS/MS), Quadrupole Time-of-Flight (Q-TOF) | oup.comnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | oup.comresearchgate.net |

This table provides examples of LC-MS conditions used for related cinnamic compounds. Method parameters for this compound would require specific development and validation.

Thin-layer chromatography (TLC) is a versatile and cost-effective planar chromatographic technique used for the separation of compounds. uad.ac.id While traditionally a qualitative method, modern high-performance TLC (HPTLC) can be used for quantitative analysis. akjournals.com For enhanced identification, TLC can be coupled with mass spectrometry (TLC-MS). nih.gov This involves eluting the separated spot from the TLC plate and introducing it into the mass spectrometer. uad.ac.id

HPTLC methods have been developed for the analysis of phenolic acids, including trans-cinnamic acid, using silica (B1680970) gel plates and a mobile phase containing n-hexane, ethyl acetate (B1210297), and formic acid. akjournals.comresearchgate.net Visualization can be achieved under UV light, and for confirmation, the analyte band can be eluted for MS analysis. nih.govnsf.gov This coupling provides structural information, confirming the identity of the separated compound.

Sample Preparation and Enrichment Strategies for Trace Analysis

Effective sample preparation is crucial for the accurate analysis of this compound, especially when it is present at low concentrations or in complex matrices. The goal is to isolate and concentrate the analyte while removing interfering substances.

Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration prior to chromatographic analysis. nih.gov It involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while matrix components are washed away. The analyte is then eluted with a small volume of a suitable solvent. nih.gov

Different types of sorbents, such as C18 or polymeric phases, can be used depending on the polarity of the analyte and the sample matrix. nih.gov For compounds like cinnamyl derivatives, reversed-phase SPE cartridges are often employed. nih.gov The selection of the appropriate sorbent, wash solvents, and elution solvent is critical for achieving high recovery of the target analyte.

For volatile compounds like this compound, headspace analysis is a highly effective extraction and sample introduction technique, particularly for GC. scielo.br Static headspace analysis involves equilibrating the sample in a sealed vial, allowing the volatile compounds to partition into the gas phase (headspace) above the sample. sigmaaldrich.com A portion of this headspace gas is then injected into the GC. hpst.cz This technique minimizes matrix effects as non-volatile components remain in the sample matrix. scielo.br

Purge and trap is another dynamic headspace technique where an inert gas is bubbled through the sample, and the purged volatiles are trapped on a sorbent material. nist.gov The trapped compounds are then thermally desorbed and transferred to the GC column. This method is highly sensitive for the analysis of trace volatile organic compounds. Other methods like steam distillation have also been traditionally used for extracting volatile oils containing cinnamyl compounds from plant materials. csic.esmdpi.com

Method Validation and Performance Characteristics in Research

Method validation establishes, through laboratory studies, that the performance characteristics of an analytical method are suitable for its intended application. Key parameters include sensitivity, detection limits, and the management of interferences from the sample matrix.

The sensitivity of an analytical method refers to its ability to discriminate between small differences in analyte concentration. This is quantitatively expressed by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.

Table 1: Examples of Sensitivity in Analytical Methods for Cinnamic Acid

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| UPLC-ESI-MS/MS | Human Plasma | Not Reported | 0.1 ng/mL | femaflavor.org |

| Flow Injection Chemiluminescence | Human Urine | 8.0x10⁻⁹ mol L⁻¹ | 1.0x10⁻⁸ mol L⁻¹ | scielo.br |

| UHPLC-QqQ-MS/MS | Fermentation Broth | 0.225–2.053 ng/mL | 0.698–8.116 ng/mL | nih.gov |

When analyzing complex samples, the sample matrix—which includes all components other than the analyte of interest—can interfere with the analysis, a phenomenon known as the matrix effect. mdpi.com This can lead to either suppression or enhancement of the analyte signal, causing inaccurate quantification. mdpi.com In gas chromatography (GC) analysis, this is often a "matrix-induced enhancement effect," where active sites in the injector liner are deactivated by matrix components, allowing more of the target analyte to reach the detector. technologynetworks.com In liquid chromatography-mass spectrometry (LC-MS), co-eluting matrix components can interfere with the ionization process, typically causing ion suppression. mdpi.com

For fragrance compounds in cosmetics, matrix effects can be significant. For example, one study reported a matrix effect as high as 162.5% for cinnamic alcohol, a precursor to this compound. researchgate.net Given the complexity of food, beverage, and cosmetic formulations where this compound is used, managing matrix effects is a critical part of method development. chembk.comontosight.ai

Several strategies are employed to mitigate or compensate for matrix effects:

Sample Dilution: A straightforward approach is to dilute the sample extract, which reduces the concentration of interfering matrix components along with the analyte.

Advanced Sample Preparation: Modern sample preparation techniques are designed to selectively remove interfering substances. Dispersive solid-phase extraction (dSPE), often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, uses sorbents like primary secondary amine (PSA) to remove sugars and fatty acids, or graphitized carbon black (GCB) to remove pigments. mdpi.com For fatty matrices, specialized sorbents like Enhanced Matrix Removal—Lipid (EMR—Lipid) have been developed to selectively remove lipids. researchgate.net

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. mdpi.com This ensures that the standards and the samples experience the same matrix effects, thus improving accuracy. technologynetworks.comnih.gov

Internal Standards: The use of an internal standard (IS), particularly a stable isotope-labeled version of the analyte (e.g., deuterated this compound), is a highly effective way to correct for matrix effects. The IS is added to the sample at a known concentration and is affected by the matrix in the same way as the analyte, allowing for an accurate ratio-based quantification. nih.gov

Table 2: Common Remediation Strategies for Matrix Effects

| Strategy | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Sample Dilution | Reduces the concentration of all components, including interferences. | Simple, inexpensive. | May lower analyte concentration below the limit of detection (LOD). |

| Sample Cleanup (e.g., dSPE) | Uses sorbents to selectively remove matrix components. | Effectively removes specific types of interferences. | Can be more time-consuming and may lead to analyte loss if not optimized. |

| Matrix-Matched Calibration | Prepares standards in a blank matrix to mimic the sample environment. | Compensates for signal suppression or enhancement. | Requires a true blank matrix, which can be difficult to obtain. mdpi.com |

| Internal Standards (IS) | A known amount of a similar compound (ideally isotopically labeled) is added to samples and standards. | Corrects for variations in extraction, injection, and matrix effects. | Isotopically labeled standards can be expensive. |

Application in Natural Product Profiling and Metabolomics

Metabolomics aims to comprehensively identify and quantify the complete set of small-molecule metabolites in a biological system. osti.gov Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical platforms used for this purpose, enabling the profiling of hundreds of compounds simultaneously. mdpi.comnih.gov

This compound is recognized as a flavoring agent and is used in various food and cosmetic products. ontosight.aithegoodscentscompany.comsolubilityofthings.com Its inclusion in commercial standard mixtures for metabolomics analysis highlights its relevance in the field of foodomics and flavor analysis. metasci.ca However, its identification as a natural constituent in plant essential oils is not widely reported. Comprehensive GC-MS profiling of cinnamon leaf and bark oils, for instance, typically identifies (E)-cinnamaldehyde, cinnamyl acetate, linalool, and benzyl (B1604629) benzoate (B1203000) as major volatile components, but this compound is often not listed among the identified compounds. nih.govagronomyjournals.com

One study on the metabolite profile of Cinnamomum zeylanicum leaf oil identified twenty-seven phenolic molecules via LC-HRMS and numerous essential oils via GC/MS, with the main components being (E)-cinnamaldehyde and cinnamyl acetate, but did not detect this compound. nih.gov This suggests that if this compound is a natural component of cinnamon, its concentration is likely very low compared to other cinnamyl derivatives.

Despite this, the techniques used in these studies are directly applicable to the search for this compound. In metabolomics studies, untargeted analysis can reveal the presence of unexpected or trace-level compounds. For example, NMR-based metabolomics of different cotton varieties detected signals for formate and cinnamic acid as part of the plant's metabolic response. mdpi.com Targeted metabolomics methods could be specifically developed to screen for this compound in natural products where its presence is suspected.

Table 3: Example of Volatile Compound Profile of Cinnamon (Cinnamomum zeylanicum) Leaf Essential Oil by GC/MS

| Compound | Retention Time (min) | Percentage (%) |

|---|---|---|

| (E)-Cinnamaldehyde | 24.58 | 72.98 |

| Benzyl benzoate | 33.15 | 4.01 |

| trans-Cinnamyl acetate | 28.01 | 3.36 |

| Linalool | 14.56 | 2.58 |

| Eugenol (B1671780) | 22.01 | 1.87 |

| β-Caryophyllene | 21.34 | 1.55 |

| α-Pinene | 9.02 | 1.34 |

| α-Phellandrene | 11.21 | 1.22 |

| (E)-Cinnamyl alcohol | 22.98 | 1.01 |

Data adapted from a 2023 study on cinnamon leaf oil. This compound was not identified in this analysis. nih.gov

Environmental Fate and Degradation Pathways

Microbial Biodegradation Mechanisms

Microorganisms are key players in the natural breakdown of cinnamyl formate (B1220265). The metabolism of this compound is generally initiated by the hydrolysis of the ester bond, a reaction that separates it into cinnamyl alcohol and formic acid. wikipedia.org This initial step makes the molecule accessible to further enzymatic attacks.

Enzymatic Pathways in Bacterial Strains (e.g., Stenotrophomonas sp. TRMK2)

While direct studies on cinnamyl formate degradation by specific strains are limited, the metabolic pathways for its constituent parts, particularly cinnamic compounds, are well-documented. For instance, bacteria from the genus Stenotrophomonas are known for their versatile metabolic capabilities in degrading aromatic compounds. scielo.brmdpi.com A strain identified as Stenotrophomonas sp. TRMK2 has been shown to effectively degrade cinnamic acid, a downstream product of this compound metabolism. nih.govresearchgate.net

The degradation process for related cinnamyl derivatives typically involves the following enzymatic steps:

Ester Hydrolysis : Carboxylesterases, which are prevalent in many microorganisms, catalyze the hydrolysis of the ester bond in this compound to yield cinnamyl alcohol and formic acid. wikipedia.org

Oxidation to Aldehyde : The resulting cinnamyl alcohol is then oxidized to cinnamaldehyde (B126680) by alcohol dehydrogenases. wikipedia.org

Oxidation to Carboxylic Acid : Cinnamaldehyde is further oxidized to cinnamic acid by aldehyde dehydrogenases. wikipedia.org

Ring Cleavage : In Stenotrophomonas sp. TRMK2, cinnamic acid is reduced to 3-phenylpropionic acid, which then undergoes hydroxylation and subsequent ring cleavage through the protocatechuate pathway, eventually breaking down the aromatic structure. nih.govresearchgate.net

Metabolite Identification in Biodegradation Processes

The step-by-step breakdown of cinnamyl compounds by microorganisms leads to the formation of several intermediate metabolites. The identification of these metabolites is crucial for confirming the degradation pathways.

For cinnamyl derivatives, the metabolic pathway leads to key intermediates. wikipedia.org In the degradation of the closely related trans-cinnamaldehyde, metabolites such as cinnamyl alcohol and cinnamic acid have been identified. nih.gov Studies on Stenotrophomonas sp. TRMK2 degrading cinnamic acid have identified a series of downstream metabolites, confirming the catabolic pathway. nih.govresearchgate.net

Table 1: Metabolites Identified in the Biodegradation of Cinnamic Acid by Stenotrophomonas sp. TRMK2

| Precursor Compound | Identified Metabolites |

|---|---|

| Cinnamic Acid | 3-Phenylpropionic acid |

| 3-(4-Hydroxyphenyl) propionic acid | |

| 4-Hydroxybenzoic acid | |

| Protocatechuic acid |

Source: nih.govresearchgate.net

Photocatalytic Degradation Processes

Photocatalysis offers an effective method for the degradation of organic pollutants like this compound, particularly in aqueous systems exposed to light.

Mechanisms of Oxidative Decomposition by Photocatalysts (e.g., TiO₂)

Titanium dioxide (TiO₂) is a commonly used photocatalyst that, when irradiated with UV light, generates highly reactive oxygen species (ROS). acs.orgmdpi.com These ROS, primarily hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), are powerful oxidizing agents that can break down complex organic molecules. mdpi.comeuropa.eu

The photocatalytic degradation of cinnamic acid, a key intermediate of this compound, has been studied extensively. The process involves the attack of these radicals on the molecule, leading to its decomposition and eventual mineralization into carbon dioxide and water. europa.euresearchgate.net The main mechanism for the degradation of cinnamic acid relies heavily on superoxide radicals. europa.eu

Influence of Environmental Factors (e.g., Aqueous Ions) on Degradation Kinetics

The efficiency of photocatalytic degradation can be significantly influenced by various environmental factors present in water. cabidigitallibrary.orgmedcraveonline.com

pH : The pH of the solution affects the surface charge of the TiO₂ catalyst and the adsorption of the target compound. For instance, the photocatalytic degradation of cinnamic acid was found to be optimal at a pH of 3.8 in one study. acs.orgacs.org

Aqueous Ions : The presence of inorganic ions in water can either inhibit or enhance the degradation rate. cabidigitallibrary.org Chloride ions, for example, can accelerate the degradation rate of cinnamic acid but may lead to the formation of chlorinated intermediates. europa.eu Bicarbonate and carbonate ions can act as scavengers of hydroxyl radicals, which can reduce the efficiency of the degradation process. researchgate.net

Catalyst Composition : The composition and structure of the photocatalyst are crucial. Doping TiO₂ with other metals or creating heterostructures can enhance its photocatalytic activity by improving charge separation and light absorption. acs.orgmdpi.comacs.orgresearchgate.net

Table 2: Effect of Environmental Factors on Photocatalytic Degradation

| Factor | Effect on Degradation Rate | Reference |

|---|---|---|

| pH | Optimal degradation of cinnamic acid observed at pH 3.8. | acs.orgacs.org |

| Chloride Ions (Cl⁻) | Increases the rate of cinnamic acid degradation but can form chlorinated byproducts. | europa.eu |

| Bicarbonate/Carbonate Ions (HCO₃⁻/CO₃²⁻) | Can scavenge hydroxyl radicals, potentially inhibiting degradation. | researchgate.net |

| Catalyst Doping (e.g., CoTiO₃/TiO₂) | Can enhance photocatalytic activity compared to pure TiO₂. | acs.orgacs.org |

Role as Allelochemicals and Environmental Impact

Allelopathy is the process by which an organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. cabidigitallibrary.orgtandfonline.com While this compound itself is not primarily known as an allelochemical, its degradation products, such as cinnamic acid and its derivatives, are well-established allelochemicals. researchgate.netplos.orgnih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Cinnamyl alcohol |

| Formic acid |

| Cinnamaldehyde |

| Cinnamic acid |

| 3-Phenylpropionic acid |

| 3-(4-Hydroxyphenyl) propionic acid |

| 4-Hydroxybenzoic acid |

| Protocatechuic acid |

| Catechol |

| Titanium dioxide (TiO₂) |

| Carbon dioxide (CO₂) |

Emerging Research Areas and Future Directions

Applications in Advanced Materials Science

The exploration of cinnamyl formate (B1220265) and its derivatives as building blocks for novel polymers is a growing area of interest. The presence of a polymerizable double bond in the cinnamyl moiety allows it to be incorporated into polymer chains, potentially imparting unique properties to the resulting materials. scielo.bracs.org

One area of investigation is the synthesis of polyesters and other polymers using cinnamyl-containing monomers. scielo.bracs.org Research into the polymerization of related cinnamic acid esters has shown that these compounds can form polymers with interesting characteristics. acs.orgacs.org The incorporation of the cinnamyl group can influence properties such as thermal stability, optical transparency, and chemical resistance. scielo.br While direct polymerization of cinnamyl formate is not yet widely reported, the principles established with similar molecules suggest its potential as a monomer or co-monomer in the creation of new polymeric materials.

Aromatic esters are being investigated for their potential in optoelectronic applications due to their electronic and optical properties. ccspublishing.org.cnresearchgate.netresearchgate.net The delocalized π-electron system of the aromatic ring in compounds like this compound can be tailored to interact with light, making them candidates for components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. ccspublishing.org.cnchemrxiv.org

While research on this compound itself in this area is nascent, studies on other aromatic materials provide a conceptual framework. For instance, the modification of aromatic structures has been shown to tune the HOMO-LUMO energy gap, which in turn affects the material's light absorption and emission properties. ccspublishing.org.cnchemrxiv.org The ester functionality could also play a role in the molecular packing and thin-film morphology of these materials, which are critical for device performance. researchgate.net Future research may focus on synthesizing and characterizing this compound derivatives to explore their suitability for these advanced technologies.

The pursuit of sustainable energy sources and environmentally friendly materials has led to research into bio-based fuels and biodegradable plastics. Formate esters have been investigated as potential additives for biodiesel, with studies showing they can improve cold flow properties. scientific.netresearchgate.netmdpi.com This suggests that this compound, as a formate ester, could be explored for similar applications in the biofuel sector.

Furthermore, the components of this compound have links to biorenewable production pathways. Cinnamyl alcohol can be synthesized from bio-derived L-phenylalanine through biocatalytic cascades. nih.govresearchgate.net This opens the door to producing this compound from renewable feedstocks. In the realm of biodegradable materials, related compounds like cinnamaldehyde (B126680) have been successfully incorporated into biodegradable polymers such as poly(lactic acid) (PLA) to enhance their properties. nih.govresearchgate.net This precedent suggests the potential for using this compound or its derivatives to create novel biodegradable materials with tailored functionalities. cmu.edu

Role in Chemical Ecology and Inter-species Interactions

Chemical ecology is the study of the chemical signals that mediate interactions between living organisms. scielo.org.mx Plants produce a vast array of secondary metabolites that serve as defense compounds against herbivores and pathogens, or as attractants for pollinators. nih.gov Phenylpropanoids, the class of compounds to which this compound belongs, are known to play a crucial role in these interactions. conicet.gov.ar

Cinnamic acid and its derivatives, for example, are involved in plant defense mechanisms. nih.gov Research has shown that compounds like cinnamaldehyde possess insecticidal and repellent properties against various pests. conicet.gov.arnih.gov While the specific role of this compound in chemical ecology has yet to be extensively studied, its structural similarity to known semiochemicals suggests it may have a function in plant-insect or other inter-species interactions. Future research could investigate the presence of this compound in plant volatile emissions and its effect on the behavior of insects and other organisms.

Development of Novel this compound Derivatives for Specific Biological Activities

There is significant interest in synthesizing derivatives of naturally occurring compounds to enhance or modify their biological activities. nih.gov Cinnamic acid and its derivatives have been shown to possess a wide range of biological effects, including antimicrobial and antifungal properties. nih.govmdpi.com

Researchers are actively creating new molecules by modifying the core structure of cinnamic acid, for instance, by forming esters and amides. nih.govresearchgate.net These modifications can alter the compound's lipophilicity, stability, and interaction with biological targets, leading to improved efficacy. For example, cinnamoyl-metronidazole ester and cinnamoyl-memantine amide have been synthesized and shown to have significant antimicrobial and antifungal activities, respectively. nih.gov This line of research strongly suggests that novel derivatives of this compound could be designed and synthesized to target specific biological activities, opening up possibilities for new therapeutic agents or agrochemicals.

Advanced Theoretical and Spectroscopic Characterization Techniques

A thorough understanding of the molecular structure and properties of this compound is essential for its application in various fields. Advanced analytical and computational techniques are being employed to achieve this.

Spectroscopic Characterization: Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental tools for the identification and quantification of cinnamyl esters. sciepub.comsciepub.com

¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for unambiguous structure elucidation. sapub.orgcmu.ac.th

FTIR spectroscopy is used to identify the characteristic functional groups present in this compound, such as the carbonyl (C=O) stretch of the ester group and the C=C stretching of the aromatic ring and the alkene group. sciepub.comsciepub.com

Theoretical Studies: Computational chemistry, particularly Density Functional Theory (DFT), offers powerful insights into the electronic structure, conformational preferences, and vibrational properties of molecules like this compound. scielo.org.mxmdpi.com These theoretical calculations can predict spectroscopic data, which can then be compared with experimental results to confirm structural assignments. scielo.org.mx Furthermore, computational models can be used to understand reaction mechanisms and to design new derivatives with desired properties. cmu.ac.thmdpi.com

Below is a table summarizing key spectroscopic data for cinnamyl esters, which would be similar to what is expected for this compound.

| Spectroscopic Technique | Key Features for Cinnamyl Esters |

| ¹H NMR | Multiplet for aromatic protons (~7.2 ppm), Doublets and doublet of triplets for alkene protons (~6.2-6.6 ppm), Doublet for the -CH₂- group adjacent to the ester oxygen (~4.7 ppm). sciepub.com |

| FTIR | Strong C=O stretch (~1733 cm⁻¹), Aromatic C-H stretch (~3028 cm⁻¹), Alkene C=C stretch (~2875-2965 cm⁻¹). sciepub.com |

Biotechnological Production and Sustainable Synthesis

In response to the growing demand for environmentally friendly and sustainable chemical processes, research is underway to develop biocatalytic and green synthetic routes for producing compounds like this compound.

Enzymatic Synthesis: The use of enzymes, particularly lipases, as catalysts for esterification reactions offers several advantages over traditional chemical methods, including mild reaction conditions, high specificity, and reduced environmental impact. nih.govnih.gov The enzymatic synthesis of various formate esters has been successfully demonstrated. nih.govmdpi.com For instance, Novozym 435, an immobilized lipase (B570770), has been effectively used to produce phenethyl formate and octyl formate. nih.govmdpi.com This suggests that a similar enzymatic approach, reacting cinnamyl alcohol with a formic acid source, could be a viable and sustainable method for producing this compound. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products